molecular formula C7H13ClNNaO5S B8254720 sodium;N-chloro-4-methylbenzenesulfonimidate;trihydrate

sodium;N-chloro-4-methylbenzenesulfonimidate;trihydrate

Cat. No.: B8254720
M. Wt: 281.69 g/mol
InChI Key: RNROOTWAJBXJBD-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;N-chloro-4-methylbenzenesulfonimidate;trihydrate can be synthesized through the chlorination of p-toluenesulfonamide in the presence of sodium hypochlorite. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of sodium;N-chloro-4-methylbenzenesulfonimidate;trihydrate involves the release of hypochlorite, which acts as an effective oxidizing agent. This hypochlorite can oxidize iodide to iodine monochloride (ICl), facilitating various chemical transformations . The molecular targets and pathways involved in its action include the oxidation of nucleophiles and the formation of substituted derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

sodium;N-chloro-4-methylbenzenesulfonimidate;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S.Na.3H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;;;/h2-5H,1H3,(H,9,10,11);;3*1H2/q;+1;;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNROOTWAJBXJBD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=NCl)(=O)[O-].O.O.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClNNaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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